![molecular formula C8H9FN2O B2912575 4-amino-3-fluoro-N-methylbenzamide CAS No. 90663-31-3](/img/structure/B2912575.png)
4-amino-3-fluoro-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-fluoro-N-methylbenzamide is a compound with the molecular formula C8H9FN2O . It is a key intermediate in the synthesis of the antiandrogen drug MDV (Marek’s Disease Virus) 3100 . This drug is a new generation oral androgen antagonist developed by the United States drug developer Medivation company, primarily used in treating advanced prostate cancer (CRPC) patients .
Molecular Structure Analysis
The molecular structure of 4-amino-3-fluoro-N-methylbenzamide can be represented by the InChI code:1S/C8H9FN2O/c1-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3,(H,11,12)
. The compound has a molecular weight of 168.17 . Physical And Chemical Properties Analysis
4-Amino-3-fluoro-N-methylbenzamide is a solid at room temperature . It has a density of 1.2±0.0 g/cm3, a boiling point of 302.0±0.0 °C at 760 mmHg, and a flash point of 136.4±0.0 °C .Scientific Research Applications
- Significance : Understanding and modulating androgen receptor activity is crucial for various conditions, including prostate cancer and other hormone-related disorders .
Androgen Receptor Antagonists
c-Met Kinase Inhibitors
Green Synthesis of Phosphonates
Safety and Hazards
The compound is classified under GHS07 for safety . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Mechanism of Action
Target of Action
A structurally similar compound, n-methylbenzamide, is known to inhibit phosphodiesterase 10a (pde10a) , which is abundant in brain tissue and plays a crucial role in signal transduction by breaking down cyclic nucleotides.
Mode of Action
If it acts similarly to N-Methylbenzamide, it may inhibit the activity of PDE10A, leading to an increase in cyclic nucleotide levels and altered signal transduction .
Biochemical Pathways
If it shares a similar mechanism with N-Methylbenzamide, it could impact pathways involving cyclic nucleotides, such as cAMP and cGMP signaling pathways .
Pharmacokinetics
Its physical properties such as molecular weight (16817 g/mol), density (12±00 g/cm3), and boiling point (3020±00 °C at 760 mmHg) can provide some insights .
Result of Action
If it acts similarly to N-Methylbenzamide, it could lead to increased levels of cyclic nucleotides, potentially affecting cellular signaling .
properties
IUPAC Name |
4-amino-3-fluoro-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c1-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBSQFIZISUXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-3-fluoro-N-methylbenzamide | |
CAS RN |
90663-31-3 |
Source
|
Record name | 4-amino-3-fluoro-N-methylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.